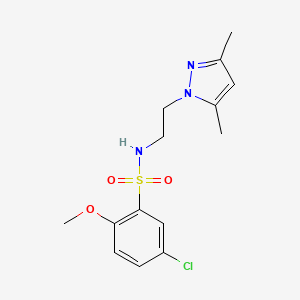

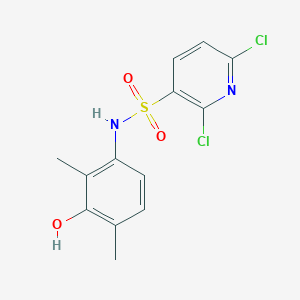

![molecular formula C22H16F2N2O3S B2871407 (Z)-1-benzyl-3-(((2,5-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 892290-75-4](/img/structure/B2871407.png)

(Z)-1-benzyl-3-(((2,5-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring. They have been studied for various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazine ring, a benzyl group, and a 2,5-difluorophenyl group. The exact 3D conformation would depend on the specific stereochemistry at the carbon atoms in the molecule .Chemical Reactions Analysis

As a benzothiazine derivative, this compound might undergo reactions typical of other benzothiazines, such as electrophilic aromatic substitution or nucleophilic addition at the carbonyl group. The presence of the difluorophenyl group might also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the difluorophenyl group might increase its lipophilicity compared to non-fluorinated analogs .Applications De Recherche Scientifique

Anticancer Activity

The development of new antitumor agents based on thiazines and thiazoles is of special interest in medicinal chemistry. The compound’s thiazole group contributes to its potential as an anticancer agent. Some existing anticancer drugs already contain the thiazole group, such as bleomycin, dasatinib, epothilones, dabrafenib, and thiazofurin. Combining the thiazole ring with the pyrazole ring may yield potent molecules with higher specificity and lower toxicity .

Antibacterial and Antifungal Properties

The compound’s structure suggests potential antibacterial and antifungal activity. Researchers could explore its effects against various bacterial strains and fungal pathogens. Investigating its mechanism of action and interactions with cellular targets would be valuable .

Supramolecular Chemistry

Given its unique structure, the compound could serve as a building block for self-assembly in supramolecular chemistry. Researchers might explore its ability to form linear tape-like supramolecular polymer structures. Additionally, modifications to the amino group could enhance stability or light-responsive cleavage .

Heterocyclic Analogues

The compound’s heterocyclic nature makes it a promising starting material for synthesizing diverse analogues. Researchers could explore variations by introducing different substituents or functional groups. These analogues may exhibit various biological activities, including anti-HIV, antioxidant, and anthelmintic properties .

Protodeboronation Reactions

Considering its benzothiazine core, the compound could be useful in protodeboronation reactions. Researchers might investigate its reactivity with boronic esters, potentially leading to novel synthetic methodologies or functionalized products .

Orientations Futures

Propriétés

IUPAC Name |

(3Z)-1-benzyl-3-[(2,5-difluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N2O3S/c23-16-10-11-18(24)19(12-16)25-13-21-22(27)17-8-4-5-9-20(17)26(30(21,28)29)14-15-6-2-1-3-7-15/h1-13,25H,14H2/b21-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXNMPWAGKLDAO-BKUYFWCQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=CC(=C4)F)F)S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=C(C=CC(=C4)F)F)/S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

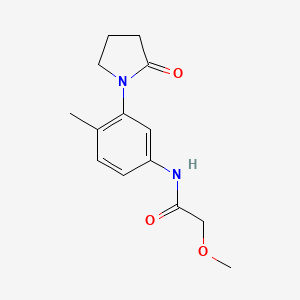

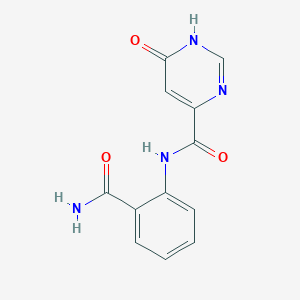

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2871324.png)

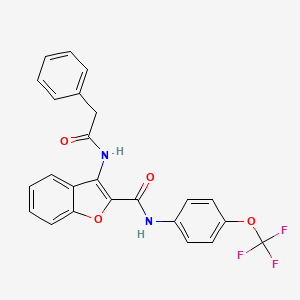

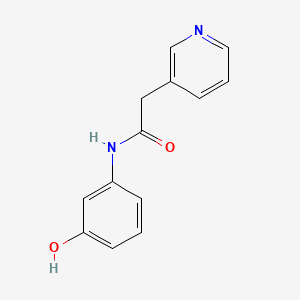

![N-[3-[[(E)-3-Methylsulfonylprop-2-enyl]amino]-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B2871328.png)

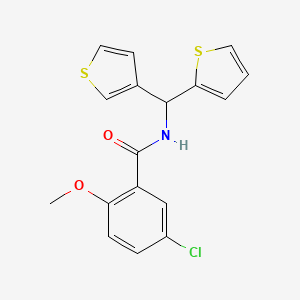

![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2871331.png)

![3-(4-Fluorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871332.png)

![4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide](/img/structure/B2871338.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871341.png)

![(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2871343.png)